1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine
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Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine is a synthetic organic compound that features a unique structure combining a tetrahydropyran ring and an indazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indazole derivative, the tetrahydropyran ring can be introduced via nucleophilic substitution or cycloaddition reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in oncology and neurology.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the primary molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine stands out due to its indazole moiety, which imparts unique electronic and steric properties. This makes it particularly interesting for medicinal chemistry applications, where the indazole ring can interact with biological targets in ways that other similar compounds cannot. Additionally, the combination of the tetrahydropyran ring with the indazole structure provides a versatile scaffold for further chemical modifications and functionalization.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-(oxan-2-yl)indazol-7-amine |
InChI |
InChI=1S/C12H15N3O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7,13H2 |
InChI Key |
VWVNXVCFAWCDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=C3N)C=N2 |
Origin of Product |
United States |
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